1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide
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Overview
Description
1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide is a complex organic compound with significant applications in various fields of science This compound is known for its unique structural properties, which include a pyrazole ring substituted with multiple functional groups
Preparation Methods
The synthesis of 1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out in a suitable solvent, such as acetone, and is heated to around 50°C with continuous stirring for several hours . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide can be compared with other similar compounds such as:
4-Aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and anti-inflammatory properties.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: A related compound with similar structural features and biological activities.
Properties
CAS No. |
52526-36-0 |
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Molecular Formula |
C14H20IN3O |
Molecular Weight |
373.23 g/mol |
IUPAC Name |
(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C14H20N3O.HI/c1-11-13(17(3,4)5)14(18)16(15(11)2)12-9-7-6-8-10-12;/h6-10H,1-5H3;1H/q+1;/p-1 |
InChI Key |
UAMIPRJZLXOYHC-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[N+](C)(C)C.[I-] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[N+](C)(C)C.[I-] |
Synonyms |
4-trimethylammoniumantipyrine 4-trimethylammoniumantipyrine iodide 4TMA-antipyrine 4TMA-AP |
Origin of Product |
United States |
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